furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Description
Furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a chemical compound that combines a furan ring and a tetrahydropyran ring with a methanamine group
Properties
IUPAC Name |
furan-2-yl(oxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c11-10(9-2-1-5-13-9)8-3-6-12-7-4-8;/h1-2,5,8,10H,3-4,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYIZEJQLWHOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride typically involves the reaction of furan derivatives with tetrahydropyran derivatives under specific conditions. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent. The reaction is carried out at low temperatures, followed by heating under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
Furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Similar in structure but with a hydroxylamine group instead of a methanamine group.
4-Aminomethyltetrahydropyran: Contains a tetrahydropyran ring with an aminomethyl group.
Furan-2-ylmethanamine: Similar furan ring structure but
Biological Activity
Furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound combines a furan ring with a tetrahydropyran moiety, which is known for its unique chemical properties that can influence biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a furan ring, which is an aromatic heterocycle, and a tetrahydropyran ring, a saturated cyclic ether. The presence of the methanamine group enhances its reactivity and potential for biological activity.
Antimicrobial Properties
Research has indicated that furan derivatives possess significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound exhibits notable inhibitory effects on the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics.
Anticancer Activity
The anticancer potential of furan-based compounds is well-documented. This compound has shown promise in preclinical studies targeting multiple cancer cell lines. For example, it was found to induce apoptosis in KARPAS422 lymphoma cells, with IC50 values indicating significant potency . The mechanism appears to involve modulation of critical cellular pathways associated with cell proliferation and survival.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival.
- Alteration of Signaling Pathways : It can modulate signaling pathways related to cell growth and apoptosis, enhancing the efficacy against cancer cells.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various furan derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as an effective antimicrobial agent.
Study 2: Anticancer Activity in Lymphoma Cells
A focused study on KARPAS422 lymphoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound exhibited an IC50 value of approximately 5 µM, indicating strong anticancer activity compared to control treatments .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|---|
| This compound | Furan derivative | Yes | Yes | 5 |
| O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | Hydroxylamine derivative | Moderate | No | N/A |
| 4-Aminomethyltetrahydropyran | Aminomethyl derivative | Low | Yes | 20 |
This table summarizes the comparative biological activities of furan derivatives, highlighting the superior efficacy of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
